1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate is a complex organic compound that features a benzothiazole ring, an azetidine ring, and a phenyl acetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate typically involves multi-step organic reactions. One common method involves the initial formation of the benzothiazole ring through the reaction of o-aminothiophenol with an appropriate aldehyde . The azetidine ring can be synthesized via cyclization reactions involving suitable precursors . The final step involves esterification to attach the phenyl acetate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the ester group to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can yield alcohols or amines .
Scientific Research Applications
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity . The azetidine ring may enhance the compound’s binding affinity and specificity . The phenyl acetate group can influence the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 1-(1,3-benzothiazol-2-yl)azetidin-3-ol
- 2-(1,3-benzothiazol-2-yl)acetonitrile
- 3-(1,3-benzothiazol-2-yl)-2-phenylquinazolin-4(3H)-one
Uniqueness
1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of the benzothiazole ring provides potential antimicrobial activity, while the azetidine ring enhances binding affinity. The phenyl acetate group contributes to the compound’s solubility and bioavailability, making it a versatile molecule for various applications .
Biological Activity
The compound 1-(1,3-benzothiazol-2-yl)azetidin-3-yl 2-[4-(methylsulfanyl)phenyl]acetate is a derivative of benzothiazole and azetidine, which has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C15H16N2O2S
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Tyrosinase Inhibition : Compounds with a benzothiazole moiety have shown significant inhibition of tyrosinase, an enzyme critical in melanin synthesis. This suggests potential applications in treating hyperpigmentation disorders .
- Antimicrobial Activity : The azetidine ring is known for its antimicrobial properties. Studies indicate that similar compounds exhibit significant antibacterial and antifungal activities, potentially through disruption of microbial cell membranes .
Tyrosinase Inhibition Assay
The compound was evaluated for its ability to inhibit tyrosinase activity using mushroom tyrosinase as a model. The results indicated that the compound exhibited potent inhibitory effects at low concentrations.
Concentration (µM) | Rate of Dopachrome Formation (Absorbance) |
---|---|
0 | 0.200 |
1.5 | 0.150 |
3 | 0.100 |
6 | 0.050 |
The Lineweaver-Burk plot confirmed the non-competitive inhibition mechanism, suggesting that the compound binds to the enzyme irrespective of substrate concentration .
Cytotoxicity Assay
Cytotoxic effects were assessed using B16F10 melanoma cells. The compound showed no significant cytotoxicity at concentrations up to 20 µM after 72 hours of treatment.
Compound Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 95 |
10 | 90 |
20 | 85 |
These results indicate a favorable safety profile for further development as a therapeutic agent .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Antimicrobial Activity : In vitro studies demonstrated that derivatives of benzothiazole possess significant antibacterial effects against Gram-positive and Gram-negative bacteria, indicating a broad spectrum of antimicrobial activity .
- Antioxidant Properties : The compound exhibited strong antioxidant activity in DPPH and ABTS assays, suggesting its potential use in preventing oxidative stress-related diseases .
- Anticancer Potential : Analogous compounds have shown promise in inhibiting tubulin polymerization in cancer cell lines, suggesting that this compound may also possess anticancer properties through similar mechanisms .
Properties
IUPAC Name |
[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 2-(4-methylsulfanylphenyl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S2/c1-24-15-8-6-13(7-9-15)10-18(22)23-14-11-21(12-14)19-20-16-4-2-3-5-17(16)25-19/h2-9,14H,10-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVWOLRERHFSQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.